2-(3,4-Dichlorophenyl)-2-(methylamino)acetonitrile
Overview
Description
2-(3,4-Dichlorophenyl)-2-(methylamino)acetonitrile is a useful research compound. Its molecular formula is C9H8Cl2N2 and its molecular weight is 215.08 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chromatographic Analysis
2-(3,4-Dichlorophenyl)-2-(methylamino)acetonitrile is utilized in chromatographic systems. Acetonitrile, as a stationary phase in liquid-liquid partition chromatography, aids in separating various compounds, including 2,4-dinitrophenylhydrazones of aldehydes and ketones. This application demonstrates the compound's role in analytical chemistry for separation and analysis purposes (Corbin, Schwartz, & Keeney, 1960).
Antifouling Research
In the study of antifouling biocides in marine environments, this compound contributes to methodologies for detecting such compounds in seawater. High-performance liquid chromatography-diode array detector (HPLC–DAD) techniques often incorporate this compound for optimizing extraction and detection of biocides and their metabolites (Gatidou et al., 2005).
Inhibition of Carbonyl Reductase
This compound has shown potential as an inhibitor of the Carbonyl Reductase enzyme, which is significant in cancer treatment resistance and cardiotoxicity in anthracycline-based therapies. The synthesis and characterization of oximino(2,6-dichlorophenyl)acetonitrile, a related compound, highlight its potential in biomedical research and therapy (Amankrah et al., 2021).
Photocyclization Studies
Photocyclization reactions involving acetonitrile, such as those producing benzo[c]quinolizinium salts, often involve compounds structurally similar to this compound. These reactions contribute to the development of new compounds with potential applications in various fields of chemistry (Arai et al., 1991).
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-2-(methylamino)acetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N2/c1-13-9(5-12)6-2-3-7(10)8(11)4-6/h2-4,9,13H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCGYGMHAOBASQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C#N)C1=CC(=C(C=C1)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.